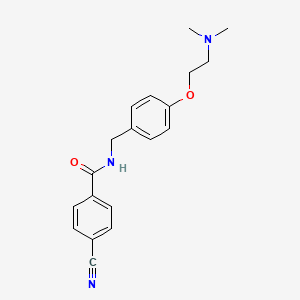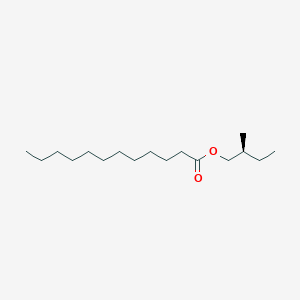
2-Methylbutyl laurate, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a fatty acid ester with the molecular formula C17H34O2 and a molecular weight of 270.4507 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate can be synthesized through the esterification reaction between dodecanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water produced during the reaction to be continuously removed .
Industrial Production Methods
In industrial settings, the production of 2-Methylbutyl dodecanoate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecanoic acid and 2-methylbutanol into the desired ester. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction efficiency and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2-methylbutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl dodecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ester bond can be hydrolyzed by esterases, releasing dodecanoic acid and 2-methylbutanol, which may exert their own biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutyl dodecanoate: Another fatty acid ester derived from dodecanoic acid and 3-methylbutanol.
Butanoic acid, 2-methyl-, 2-methylbutyl ester: An ester derived from butanoic acid and 2-methylbutanol.
Uniqueness
2-Methylbutyl dodecanoate is unique due to its specific combination of dodecanoic acid and 2-methylbutanol, which imparts distinct physicochemical properties. Its longer carbon chain compared to butanoic acid esters results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and cosmetics .
Eigenschaften
CAS-Nummer |
55195-19-2 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
[(2S)-2-methylbutyl] dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
FCRFJODFZFEXDE-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](C)CC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


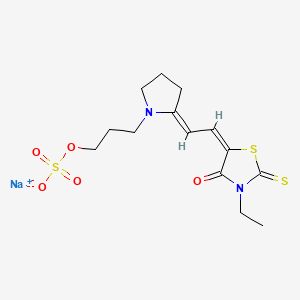

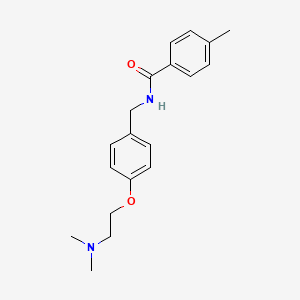

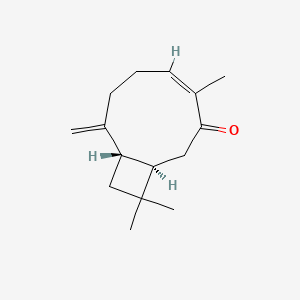

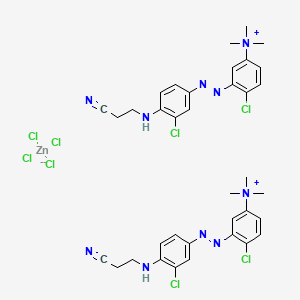

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)




